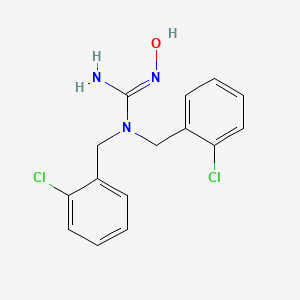
N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine, commonly known as CHBGuH, is a guanidine derivative that has been studied for its potential applications in various scientific research fields. This compound has gained attention due to its unique chemical structure and potential biological activities.
科学的研究の応用
Cancer Chemotherapy and Mechanisms of Action
N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine, as part of guanidino-containing drugs, plays a role in cancer chemotherapy. Research has examined the pharmacology and clinical applications of guanidino-containing compounds, highlighting their unique mechanisms of action, including mitochondrial function inhibition, which is a distinctive feature among chemotherapeutic drugs. CHS 828, a related compound, has shown cytotoxic properties in vitro and in vivo, suggesting a promising therapeutic potential in cancer treatment (Ekelund, Nygren, & Larsson, 2001).
DNA Damage and Free Radical Production
The relationship between guanidine derivatives and DNA damage has been a subject of study. For instance, aminoguanidine, a compound related to N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine, has been investigated for its potential to cause damage to DNA through free radical production. This research highlights the importance of understanding the potential side effects and limitations of these compounds in therapeutic applications (Suji & Sivakami, 2006).
Antimicrobial Activity
Studies on bisguanidine alkaloids derived from marine sponges have revealed significant antimicrobial properties, indicating the potential of guanidine derivatives in addressing infectious diseases. Compounds like urupocidins A and B have been identified for their ability to induce nitric oxide production in murine macrophages, which is beneficial in combating microbial infections (Makarieva et al., 2014).
特性
IUPAC Name |
1,1-bis[(2-chlorophenyl)methyl]-2-hydroxyguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c16-13-7-3-1-5-11(13)9-20(15(18)19-21)10-12-6-2-4-8-14(12)17/h1-8,21H,9-10H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXJVYMNCUXMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)/C(=N/O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

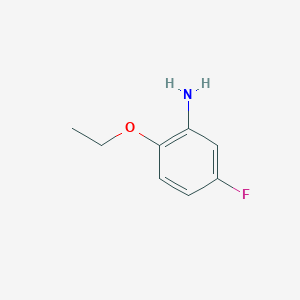
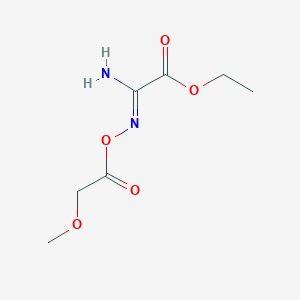
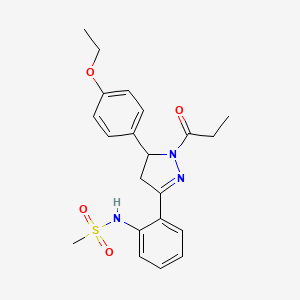
![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2843022.png)
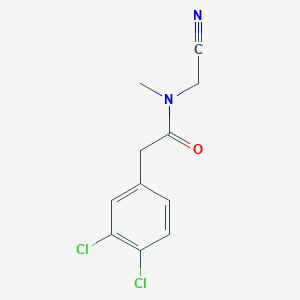

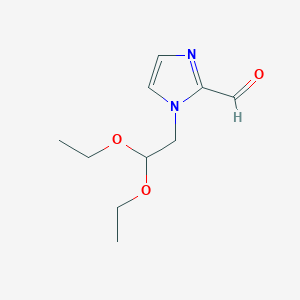

![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone](/img/structure/B2843032.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)methanesulfonamide](/img/structure/B2843035.png)
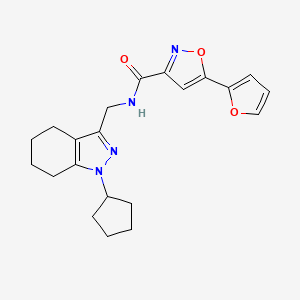
![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)
